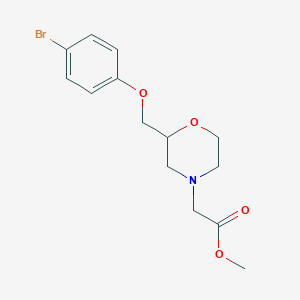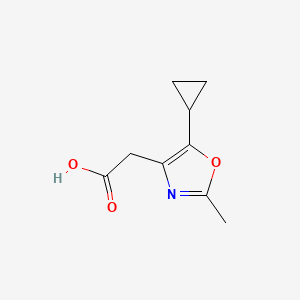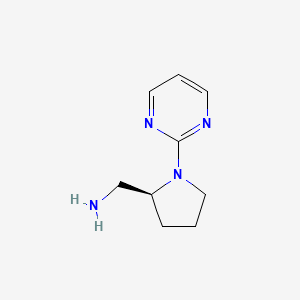
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activities and properties.
(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.
(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)acetic acid: Another similar compound with an acetic acid group.
Uniqueness
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of both pyrimidine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(2S)-1-pyrimidin-2-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-1-6-13(8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2/t8-/m0/s1 |
InChI Key |
PPOCQBFEZOTMIT-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=CC=N2)CN |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
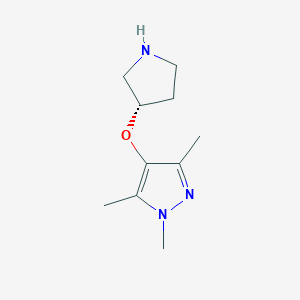
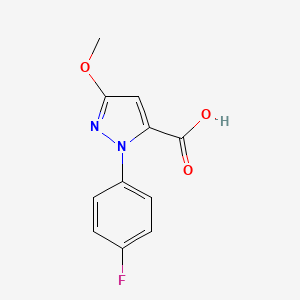
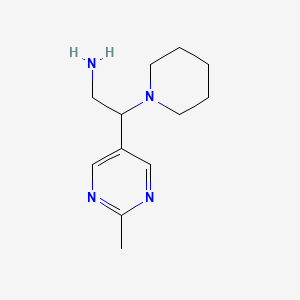
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
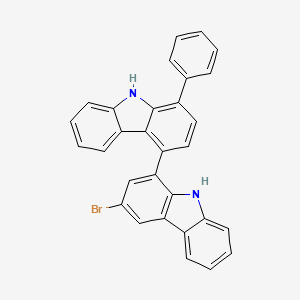
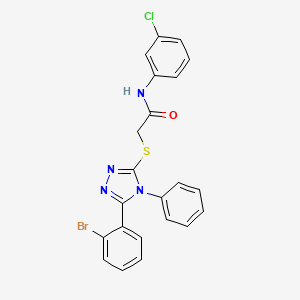
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
